![molecular formula C17H16O5 B1623961 Dimethyl 5-benzyloxyisophthalate CAS No. 53478-04-9](/img/structure/B1623961.png)
Dimethyl 5-benzyloxyisophthalate
Overview
Description
- Synonyms : Also known as dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate or 5-benzyloxy-isophthalic acid dimethyl ester .
Synthesis Analysis
DMSIP can be synthesized via a condensation reaction. In one approach, it is prepared by reacting dimethyl isophthalate with benzyl alcohol in the presence of an appropriate catalyst. The reaction yields DMSIP along with the release of methanol. The resulting compound is then purified and characterized .
Molecular Structure Analysis
O | C / \ C C \ / C-C | OCH3 | C6H5
Scientific Research Applications
Industrial Process Scale-Up in Drug Manufacturing
Dimethyl terephthalate, closely related to Dimethyl 5-benzyloxyisophthalate, plays a crucial role in the synthesis of SGLT2 inhibitors for diabetes therapy. A cost-effective and scalable process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed, yielding significant cost reduction in drug manufacturing (Yi Zhang et al., 2022).
Corrosion Inhibition
Spirocyclopropane derivatives, related to Dimethyl 5-benzyloxyisophthalate, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The adsorption of these inhibitors on steel surfaces is attributed to physical and chemical processes, and their effectiveness is enhanced by the presence of π-electrons in the aromatic ring (M. Chafiq et al., 2020).
Synthesis of Polycyclic Sulfur-Containing Compounds
Dimethyl 2,3-dihydroxyterephthalate, closely related to Dimethyl 5-benzyloxyisophthalate, is used in synthesizing polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. It also plays a role in synthesizing enterobactin analogues (Jianping Huang & Hong-Ze Liang, 2007).
Synthesis of Heterocyclic Polymers
Dimethyl-2,5-dicyanoterephthalate, similar to Dimethyl 5-benzyloxyisophthalate, is utilized in synthesizing 1,3′-benzobis (iminopyrrolenone) and related polymers. These polymers show significant thermal stability, making them suitable for high-temperature applications (K. Hodd & M. Hussein, 1976).
Development of Novel Drug Compounds
A derivative of dimethylacetamide and benzoic acid, LHT-5-01, has been studied for its neurotropic effects. Although not directly Dimethyl 5-benzyloxyisophthalate, this study highlights the potential of dimethylacetamide derivatives in drug development (Dagar E.A. et al., 2022).
Mechanism of Action
DMSIP’s mechanism of action depends on its application. As a precursor in polymer chemistry, it contributes to the formation of UV-curable membranes and ion-exchange materials. Its sulfonated derivatives are particularly useful in redox flow batteries (RFBs) due to their high ionic conductivity and chemical stability .
properties
IUPAC Name |
dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCORYQJJYJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428863 | |
Record name | Dimethyl 5-bentyloxy-isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-benzyloxyisophthalate | |
CAS RN |
53478-04-9 | |
Record name | Dimethyl 5-bentyloxy-isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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